Pharmacological Inactivity vs. Active Baclofen
The (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid metabolite is pharmacologically inactive at the GABA-B receptor, contrasting with the potent agonism of (R)-Baclofen (STX209). This inactivity is a critical differentiator for use as a negative control or for verifying metabolite interference in functional assays [1].
| Evidence Dimension | GABA-B receptor agonism |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | (R)-Baclofen (STX209): active, EC50 values in the nanomolar to micromolar range |
| Quantified Difference | Target compound lacks detectable agonism |
| Conditions | In vitro receptor binding and functional assays |
Why This Matters
This ensures that the compound can serve as a reliable analytical blank or negative control in studies of GABA-B receptor pharmacology, avoiding false-positive signals.
- [1] Sanchez-Ponce, R., Wang, L. Q., Lu, W., von Hehn, J., Cherubini, M., & Rush, R. (2012). Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans. Metabolites, 2(3), 596-613. View Source
